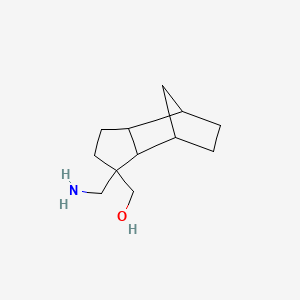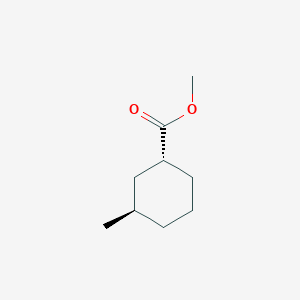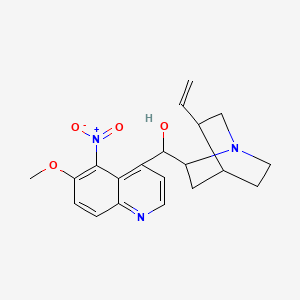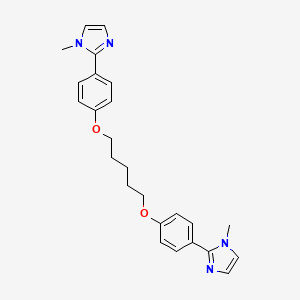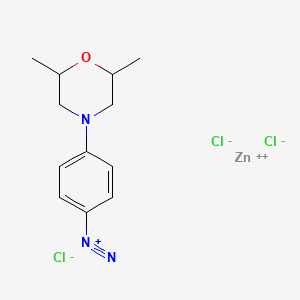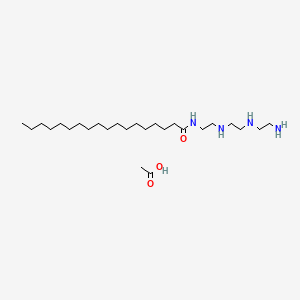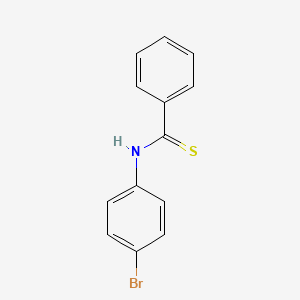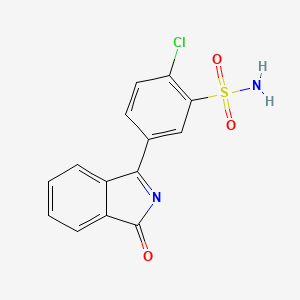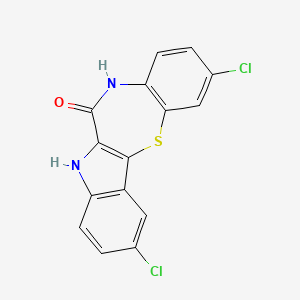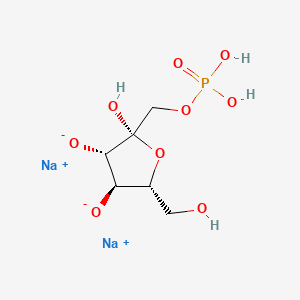
beta-D-Fructofuranose, 1-(dihydrogen phosphate), disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-D-Fructofuranose, 1-(dihydrogen phosphate), disodium salt: is a chemical compound with the molecular formula C6H11Na2O9P. It is a phosphorylated derivative of fructose, specifically a disodium salt form. This compound is often used in biochemical research and has various applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-Fructofuranose, 1-(dihydrogen phosphate), disodium salt typically involves the phosphorylation of beta-D-fructofuranose. This process can be achieved through the reaction of beta-D-fructofuranose with phosphoric acid in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the selective phosphorylation at the desired position on the fructofuranose molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale phosphorylation reactions using optimized conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final disodium salt form.
Analyse Des Réactions Chimiques
Types of Reactions
Beta-D-Fructofuranose, 1-(dihydrogen phosphate), disodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperature, pH, and reaction time to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield different phosphorylated derivatives, while substitution reactions can produce a variety of functionalized fructofuranose compounds.
Applications De Recherche Scientifique
Beta-D-Fructofuranose, 1-(dihydrogen phosphate), disodium salt has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving carbohydrate metabolism and enzymatic reactions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of biochemical products and as an additive in certain industrial processes.
Mécanisme D'action
The mechanism of action of beta-D-Fructofuranose, 1-(dihydrogen phosphate), disodium salt involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, influencing various biochemical processes. The phosphorylation state of the compound plays a crucial role in its activity and interactions within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Beta-D-Fructofuranose 2-phosphate
- Beta-D-Fructofuranose 6-phosphate
- Alpha-D-Glucose 1-phosphate
Uniqueness
Beta-D-Fructofuranose, 1-(dihydrogen phosphate), disodium salt is unique due to its specific phosphorylation at the 1-position of the fructofuranose molecule. This distinct structural feature imparts unique chemical and biological properties, differentiating it from other phosphorylated sugars.
Propriétés
Numéro CAS |
99192-54-8 |
|---|---|
Formule moléculaire |
C6H11Na2O9P |
Poids moléculaire |
304.10 g/mol |
Nom IUPAC |
disodium;(2R,3S,4S,5R)-2-hydroxy-5-(hydroxymethyl)-2-(phosphonooxymethyl)oxolane-3,4-diolate |
InChI |
InChI=1S/C6H11O9P.2Na/c7-1-3-4(8)5(9)6(10,15-3)2-14-16(11,12)13;;/h3-5,7,10H,1-2H2,(H2,11,12,13);;/q-2;2*+1/t3-,4-,5+,6-;;/m1../s1 |
Clé InChI |
XADWIZGYDSTQGF-LDOMYYAMSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@](O1)(COP(=O)(O)O)O)[O-])[O-])O.[Na+].[Na+] |
SMILES canonique |
C(C1C(C(C(O1)(COP(=O)(O)O)O)[O-])[O-])O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


